1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid
Description
1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid is a bicyclic quinoline derivative characterized by a partially hydrogenated quinoline core with a carboxylic acid substituent at position 4 and a methyl group at position 1. The octahydro framework indicates saturation across the fused bicyclic system, which likely enhances conformational rigidity compared to fully aromatic quinolines.
Properties
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h8-10H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHYVUZVUUOOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of quinoline derivatives in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The carboxylic acid group can be introduced through subsequent oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as quinoline-4-carboxylates.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Quinoline-4-carboxylates
Reduction: Quinoline-4-alcohols
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and related quinolinecarboxylic acids:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Rigidity/Saturation |
|---|---|---|---|---|
| 1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid | C₁₁H₁₇NO₂ | 207.26* | -COOH (C4), -CH₃ (N1) | Partially hydrogenated (octahydro) |
| 8-Hydroxy-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid (Zeanic acid) | C₁₀H₇NO₄ | 205.17 | -COOH (C4), -OH (C8), =O (C2) | Aromatic with dihydro region |
| 2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid | C₁₁H₉NO₃ | 203.19 | -COOH (C4), -CH₃ (C2), =O (C4) | Partially unsaturated (1,4-dihydro) |
| 1-(1,1-Dimethylethyl)-6,7,8-trifluoro-4-oxo-3-quinolinecarboxylic acid | C₁₄H₁₂F₃NO₃ | 299.25 | -COOH (C3), -C(CH₃)₃ (N1), -F (C6, C7, C8) | Fluorinated aromatic core |
Key Observations :
- Functional Groups : The presence of a carboxylic acid at C4 is conserved across all analogs, but additional groups (e.g., hydroxy, oxo, fluorine) modulate reactivity. For example, Zeanic acid’s C8 hydroxyl group may enhance hydrogen-bonding capacity, while fluorinated derivatives () exhibit increased lipophilicity and metabolic stability .
Physicochemical Properties
Data from related compounds suggest trends in molecular weight, polarity, and stability:
*Inferred from hydrogenated structures in , where saturated analogs showed stability during synthesis .
Biological Activity
1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity through various studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₉NO₂
- Molecular Weight : 201.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, enhancing binding affinity and specificity. This interaction is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds showed that modifications at specific positions could enhance antibacterial efficacy. For instance, the presence of a methyl group at the 5-position increased in vitro potency against various bacterial strains .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives of quinoline exhibited cytotoxic effects against cancer cell lines. For example, derivatives containing a carboxylic acid group have shown promise in inducing apoptosis in cancer cells .
Case Studies
- Antibacterial Study : A series of quinoline derivatives were synthesized and tested for antibacterial activity. The study found that compounds with a methyl substitution at specific positions had enhanced activity compared to their hydrogen analogs. This suggests that structural modifications can significantly impact biological efficacy .
- Anticancer Evaluation : In a study evaluating the anticancer effects of quinoline derivatives on K562 cells (a human leukemia cell line), it was found that certain compounds induced G2/M cell cycle arrest and promoted apoptosis. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
